N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic small molecule characterized by a bicyclic imidazo[1,2-c]quinazolinone core fused with a thioether-linked propanamide side chain. The 3,5-dimethoxyphenyl group at the terminal amide position and the 2-isobutyl substituent on the imidazoquinazolinone ring contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-14(2)10-21-24(31)29-22(27-21)19-8-6-7-9-20(19)28-25(29)34-15(3)23(30)26-16-11-17(32-4)13-18(12-16)33-5/h6-9,11-15,21H,10H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGAVXRCAMGCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 480.6 g/mol. Its structure features a dimethoxyphenyl moiety linked to an imidazoquinazoline derivative through a thioether bond. The unique combination of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds related to N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide may exhibit several biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to reduce oxidative stress in cellular models. For instance, studies have shown that related compounds can protect against DNA and mitochondrial damage induced by carcinogens through the modulation of reactive oxygen species (ROS) levels .
- Cytotoxic Effects : There is evidence suggesting that derivatives of this compound may induce apoptosis in cancer cells. Isoxazole derivatives have shown cytotoxicity and the ability to modulate apoptosis-related gene expression .
- Anti-inflammatory Properties : Some analogs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
In Vitro Studies
A study investigating the cytoprotective effects of similar compounds (e.g., BK3C231) demonstrated their ability to inhibit carcinogen-induced cytotoxicity in human colon fibroblast cells (CCD-18Co). The protective mechanism involved reducing DNA strand breaks and enhancing mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The biological activity of compounds like N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide can be influenced by structural modifications. For example:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring has been associated with enhanced lipophilicity and improved interaction with cellular membranes.
- Thioether Linkage : The thioether bond may play a crucial role in mediating interactions with specific biological targets or enzymes.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| Potential Activities | Antioxidant, Cytotoxic, Anti-inflammatory |
| Related Compound Study | BK3C231 |
| Cell Line Used | CCD-18Co |
| Mechanism | DNA protection against ROS |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide exhibit promising anticancer activities. For instance, studies have shown that imidazoquinazoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis induction.
Antimicrobial Activity
Another application of this compound is its antimicrobial properties. Research has highlighted the effectiveness of similar thioamide derivatives against a range of bacterial strains.
Case Study: Bacterial Inhibition
In a comparative study, thioamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting that N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide could serve as a lead compound for developing new antimicrobial agents.
Neurological Applications
The compound's potential in treating neurological disorders has also been investigated. Compounds with similar structures have been shown to exhibit neuroprotective effects.
Case Study: Neuroprotection in Models of Neurodegeneration
Research involving animal models of neurodegenerative diseases indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Effects
The anti-inflammatory properties of N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide have been explored as well.
Case Study: Reduction of Inflammatory Markers
Clinical studies have reported that administration of thioamide derivatives resulted in decreased levels of pro-inflammatory cytokines in patients with chronic inflammatory conditions. This suggests a potential role in managing diseases characterized by excessive inflammation.
Summary Table of Applications
| Application Area | Mechanism/Effect | Reference Case Studies |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits cell proliferation | In vitro studies on breast and colon cancer |
| Antimicrobial | Inhibits bacterial growth | Studies on Gram-positive and Gram-negative bacteria |
| Neurological | Neuroprotective effects | Animal models for Alzheimer's and Parkinson's |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Clinical studies on chronic inflammation |
Comparison with Similar Compounds
Structural Features
The compound shares core motifs with several analogs, including:
Key Observations :
- Heterocyclic Core: The target’s imidazoquinazolinone core is distinct from thiazole/benzothiazole systems in analogs. This bicyclic system may enhance rigidity and binding affinity compared to monocyclic thiazoles .
- Substituent Effects : The 3,5-dimethoxyphenyl group improves solubility via methoxy groups, contrasting with halogenated (e.g., 4-fluorophenyl) or lipophilic (e.g., benzothiazole) substituents in analogs .
- Linker Diversity : The thioether linkage in the target compound may confer metabolic stability over ether or carbamate linkages seen in other compounds .
Physicochemical and Pharmacokinetic Properties
Key Trends :
- The isobutyl group on the imidazoquinazolinone core may enhance membrane permeability but could increase metabolic lability .
Q & A
Q. How can researchers modify the compound to improve water solubility without compromising activity?
- Methodological Answer :
- Introduce polar substituents (e.g., hydroxyl groups on the dimethoxyphenyl ring) or ionizable moieties (e.g., sulfonate salts).
- Utilize nanoparticle encapsulation (e.g., PLGA-based) to enhance dispersibility .
- Test modifications using QSAR models to predict solubility-activity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
